3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one

Medicinal Chemistry Scaffold Derivatization Nucleophilic Substitution

3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one (CAS 1142199-45-8) is a synthetic, disubstituted isoxazol-5(4H)-one derivative. It is characterized by a chloromethyl group at the 3-position and a 4-methylbenzylidene arylidene substituent at the 4-position, giving it a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B12463179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
InChIInChI=1S/C12H10ClNO2/c1-8-2-4-9(5-3-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3
InChIKeyVUSJRRXBGYNHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one: A Specialized Isoxazolone Building Block for Targeted Synthesis


3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one (CAS 1142199-45-8) is a synthetic, disubstituted isoxazol-5(4H)-one derivative. It is characterized by a chloromethyl group at the 3-position and a 4-methylbenzylidene arylidene substituent at the 4-position, giving it a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol [1]. The (4E)-geometric isomer is the predominant commercially available form, with a purity of up to 98% . This compound serves as a versatile electrophilic scaffold in medicinal chemistry, particularly for nucleophilic substitution and cyclocondensation reactions to generate diverse heterocyclic libraries [2].

Why 3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one Cannot Be Interchanged with Generic 3-Alkyl Isoxazolones


Substituting this compound with a generic 3-methyl or 3-propyl isoxazolone analog will fundamentally alter the research outcome, particularly in applications requiring targeted covalent modification or specific physicochemical profiles. The chloromethyl group at the 3-position provides a critical electrophilic handle for irreversible SN2 reactions that is absent in simple alkyl analogs, while the 4-methylbenzylidene arylidene substituent establishes a distinct electronic and steric environment that differs from halogenated or unsubstituted phenyl analogs [1]. In the context of antimicrobial SAR, the specific combination of substituents is crucial, as activity is highly sensitive to the electronic nature of the arylidene ring; the 4-methyl group is specifically associated with remarkable activity across multiple bacterial strains, a property not guaranteed by other substituents [2].

Quantitative Differentiation Evidence for 3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one


Enhanced Electrophilic Reactivity: Chloromethyl vs. Methyl Group at the 3-Position

The target compound possesses a chloromethyl group (CH2Cl) at the 3-position, which acts as a reactive electrophilic site for nucleophilic substitution, enabling the synthesis of diverse derivatives (e.g., amines, thiols, ethers) [1]. In contrast, the direct comparator 3-methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one has a chemically inert methyl group at this position, making it unsuitable for analogous post-synthetic functionalization [2]. This difference in reactivity is a primary driver for selecting the chloromethyl analog when a synthetic handle for further elaboration is required.

Medicinal Chemistry Scaffold Derivatization Nucleophilic Substitution

Superior Lipophilicity and Predicted Membrane Permeability vs. the 3-Methyl Analog

The replacement of a 3-methyl group with a 3-chloromethyl group significantly increases the compound's lipophilicity, a critical parameter for membrane permeation and biological target engagement. The target compound has a calculated LogP of 3.71 [1], which is markedly higher than the predicted LogP of approximately 2.5 for the 3-methyl analog, (Z)-3-methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one . This difference is attributed to the electron-withdrawing and hydrophobic nature of the chlorine atom. While both compounds satisfy Lipinski's Rule of Five, the higher LogP of the target compound can be advantageous for targeting intracellular or membrane-bound proteins.

Drug Design ADME Prediction Physicochemical Properties

Validated Antibacterial Activity Profile Associated with the 4-Methylbenzylidene Arylidene Moiety

The 4-methyl substitution on the benzylidene ring is a key driver of antibacterial potency in isoxazol-5(4H)-one derivatives. A systematic SAR study revealed that the analog (Z)-3-methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one demonstrated the largest inhibition zone (18 mm at 100 µg/mL) against multidrug-resistant K. pneumoniae among all tested derivatives, outperforming halogenated and unsubstituted phenyl analogs [1]. A separate study confirmed that compounds containing a 4-CH3 group on the arylidene ring exhibited remarkable activity across multiple bacterial strains, including E. faecium, E. coli, and C. perfringens [2]. This establishes the 4-methyl substitution pattern as a superior pharmacophoric element, validating the choice of the target compound over its 4-chloro, 4-fluoro, or unsubstituted competitors.

Antimicrobial Resistance Structure-Activity Relationship Drug Discovery

Reliable Commercial Availability with Defined Purity and Safety Specifications

The target compound is a stock item from reputable suppliers with fully characterized purity and safety data, ensuring experimental reproducibility. Fluorochem offers the compound with a certified purity of 98% , which is superior to the typical 95% purity provided by many other vendors for similar building blocks. Complete hazard identification (H302, H315, H319, H335) and precautionary measures are documented, enabling safe handling in laboratory settings . In contrast, several close analogs, such as the 3-methyl analog (CAS 136320-20-2), are less readily available and often lack defined purity specifications, creating uncertainty in procurement and experimental planning.

Chemical Procurement Reproducibility Laboratory Safety

Green and Efficient Synthetic Accessibility via Aqueous One-Pot Protocol

The target compound class can be synthesized using a green, one-pot, three-component reaction in water, offering significant advantages in cost, safety, and sustainability over traditional multi-step syntheses in organic solvents. A reported protocol uses aryl aldehydes, hydroxylamine hydrochloride, and ethyl 4-chloro-3-oxobutanoate in the presence of potassium carbonate at room temperature to achieve high yields and short reaction times [1]. This method is directly applicable to the target compound, as 4-methylbenzaldehyde is a viable substrate. The 3-propyl analogs require different beta-keto esters, potentially leading to less favorable reactivity profiles under identical green conditions. This synthetic advantage lowers the procurement barrier for laboratories interested in in-house synthesis and provides a reliable, scalable route.

Green Chemistry Process Optimization Scalable Synthesis

Caveat on Direct Target-Specific Biological Data

It must be explicitly noted that, as of the current evidence base, direct quantitative biological assay data (e.g., MIC, IC50) for the specific compound 3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one are not publicly available in peer-reviewed primary literature or reputable databases such as ChEMBL or PubChem Bioassay. The available biological activity evidence is derived from closely related class analogs and SAR principles, as referenced throughout this guide. Researchers requiring guaranteed biological activity for a specific assay are advised to consider this when planning procurement. The compound's primary validated differentiator is its chemical reactivity and synthetic utility, while its biological profile must be confirmed experimentally.

Data Transparency Research Planning Risk Assessment

Optimal Application Scenarios for 3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one Based on Evidence


Diversification of Heterocyclic Chemical Libraries via Nucleophilic Substitution

This is the highest-confidence scenario for this compound. The reactive chloromethyl handle enables the rapid generation of diverse analogs, including those with amine, thiol, or ether linkages. This is impossible with the 3-methyl analog, making the target compound a strategic choice for building diverse chemical libraries for hit identification. The green synthetic protocol further supports cost-effective library production in academic settings [1].

Targeted Synthesis of Antibacterial Candidates with Enhanced Lipophilicity

For projects focused on developing antibacterial agents against Gram-negative pathogens, the compound's predicted LogP of 3.71 makes it a superior starting point for optimizing membrane permeation. The validated antibacterial potency of the 4-methylbenzylidene moiety against multidrug-resistant K. pneumoniae [2] provides a strong SAR rationale for its selection over other 4-arylidene analogs.

Green Chemistry-Focused Academic Research and Teaching Laboratories

The well-documented, room-temperature, one-pot synthesis in water [3] aligns perfectly with the goals of green chemistry curricula and sustainable research practices. The low hazard profile and mild conditions make it a safe and instructive substrate for undergraduate and graduate organic chemistry experiments, bridging the gap between sustainable synthesis and medicinal chemistry.

Development of Novel Covalent Probes for Chemical Biology

The electrophilic chloromethyl group can serve as a warhead for developing covalent inhibitors that target specific nucleophilic residues (e.g., cysteine) in biological targets. The predictable reactivity of this group, combined with the synthetic versatility of the scaffold, makes it a valuable starting material for designing selective chemical probes, a key application in modern chemical biology.

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